molecular formula C10H10BrFO2 B14023113 Ethyl 2-bromo-3-fluorophenylacetate

Ethyl 2-bromo-3-fluorophenylacetate

Cat. No.: B14023113
M. Wt: 261.09 g/mol
InChI Key: LHKIZQYVIMIHDD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-fluorophenylacetate can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylacetate derivatives. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-fluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Ethyl 2-bromo-3-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-fluorophenylacetate involves its ability to undergo various chemical transformations. The bromine and fluorine substituents on the phenyl ring influence the reactivity and selectivity of the compound in different reactions. These substituents can activate or deactivate the phenyl ring towards nucleophilic or electrophilic attacks, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but with two fluorine atoms on the alpha carbon.

    Ethyl 3-bromo-5-fluorobenzoylacetate: Another bromofluoro derivative with different substitution patterns.

Uniqueness

Ethyl 2-bromo-3-fluorophenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 2-(2-bromo-3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-9(13)6-7-4-3-5-8(12)10(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKIZQYVIMIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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